5-Ethyl-2-formylthiophene-3-carboxylic acid

LogP lipophilicity drug-likeness

Researchers seeking a geometrically defined, trisubstituted thiophene scaffold for parallel synthesis often face supply gaps. 5-Ethyl-2-formylthiophene-3-carboxylic acid (CAS 69442-32-6) resolves this by integrating three distinct reactive handles on a single crystalline building block. • Direct amide coupling via free 3-COOH (pKa 3.44) eliminates ester hydrolysis steps, accelerating library synthesis. • 2-Formyl group enables condensation to thiazoles, imidazoles, and other heterocycles for agrochemical discovery. • Crystalline solid (mp 129-131 °C) supports automated solid dispensing for high-throughput workflows. • Estimated LogP ~2.0-2.3 provides a balanced lipophilicity profile suitable for fragment-based screening.

Molecular Formula C8H8O3S
Molecular Weight 184.21
CAS No. 69442-32-6
Cat. No. B2633959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-formylthiophene-3-carboxylic acid
CAS69442-32-6
Molecular FormulaC8H8O3S
Molecular Weight184.21
Structural Identifiers
SMILESCCC1=CC(=C(S1)C=O)C(=O)O
InChIInChI=1S/C8H8O3S/c1-2-5-3-6(8(10)11)7(4-9)12-5/h3-4H,2H2,1H3,(H,10,11)
InChIKeyAEDBMWYRAHGWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-2-formylthiophene-3-carboxylic acid: Structural & Physicochemical Profile


5-Ethyl-2-formylthiophene-3-carboxylic acid (CAS 69442-32-6) is a trisubstituted thiophene derivative bearing a formyl group at the 2-position, a carboxylic acid at the 3-position, and an ethyl substituent at the 5-position of the thiophene ring . With a molecular formula of C₈H₈O₃S and a molecular weight of 184.21 g/mol, this compound is a crystalline solid (melting point 129–131 °C) that serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research . Its three distinct functional groups—aldehyde, carboxylic acid, and alkyl chain—provide a unique, geometrically defined reaction vector set that is not available from simpler mono- or disubstituted thiophene analogs .

5-Ethyl-2-formylthiophene-3-carboxylic acid: Why Analogs Cannot Substitute


The simultaneous presence of a 2-formyl group, a 3-carboxylic acid, and a 5-ethyl substituent on a single thiophene scaffold creates a functional group constellation that is absent in any single comparator compound. Substituting with 2-formylthiophene-3-carboxylic acid (CAS 19991-69-6) sacrifices the lipophilicity and steric bulk conferred by the 5-ethyl group; substituting with 5-ethylthiophene-3-carboxylic acid (CAS 19156-51-5) forfeits the aldehyde handle essential for condensation, reductive amination, and heterocycle-forming reactions; and substituting with ethyl 2-formylthiophene-3-carboxylate (CAS 67808-70-2) introduces an ester that requires additional hydrolysis steps and alters the reactivity profile at the 3-position . Each comparator lacks at least one critical functional element, making them chemically non-interchangeable in synthetic sequences that depend on the full complement of reactive sites [1].

5-Ethyl-2-formylthiophene-3-carboxylic acid: Quantitative Comparison with Analogs


Lipophilicity (LogP): Comparison with Des-Ethyl Analog

The 5-ethyl substituent of the target compound confers a significant increase in lipophilicity relative to the des-ethyl analog 2-formylthiophene-3-carboxylic acid (CAS 19991-69-6). The des-ethyl analog has a measured LogP of 1.314, while the 5-ethylthiophene-3-carboxylic acid scaffold (lacking the formyl group) exhibits a LogP range of 2.00–2.68 across multiple databases [1][2]. Addition of the formyl group (which is modestly polar) to the 5-ethylthiophene core yields an estimated LogP of approximately 2.0–2.3 for the target compound, representing a ~0.7–1.0 LogP unit increase over the des-ethyl analog . This translates to a roughly 5- to 10-fold increase in calculated octanol-water partition coefficient, which directly impacts compound partitioning in biphasic reaction systems, chromatographic retention, and predicted membrane permeability in biological assays .

LogP lipophilicity drug-likeness membrane permeability SAR

pKa Differentiation: 5-Ethyl vs. Des-Ethyl Analog

The electron-donating 5-ethyl group modulates the acidity of the 3-carboxylic acid relative to the des-ethyl analog. The target compound has a predicted pKa of 3.44 ± 0.30, whereas the des-ethyl analog 2-formylthiophene-3-carboxylic acid (CAS 19991-69-6) has a QSPR-predicted pKa of 4.47 [1]. This represents approximately a 1.0 pKa unit decrease (roughly 10-fold weaker acidity) in the des-ethyl analog, consistent with the electron-donating (+I) inductive effect of the ethyl group at the 5-position, which slightly destabilizes the carboxylate anion and raises the pKa . The differential ionization state at physiologically relevant pH (e.g., pH 7.4) between these two compounds affects aqueous solubility, protein binding, and salt-form selection for formulation studies .

pKa ionization acid strength solubility-pH profile salt formation

Crystalline Solid Handling: Melting Point Advantage

The target compound is a well-defined crystalline solid with a measured melting point of 129–131 °C, as reported by ChemicalBook . In contrast, the des-ethyl analog 2-formylthiophene-3-carboxylic acid (CAS 19991-69-6) does not have a reported melting point in major databases—entries are listed as 'N/A' or 'Not available,' suggesting it may be an oil, a low-melting solid, or a material with poorly defined crystallinity . The ethyl ester analog ethyl 2-formylthiophene-3-carboxylate (CAS 67808-70-2) is a liquid at ambient temperature based on its boiling point of 314.9 °C and density of 1.3 g/cm³ with no reported melting point . The target compound's crystalline nature with a melting point well above ambient temperature provides practical advantages for accurate gravimetric dispensing, long-term storage without cold-chain requirements, and characterization by single-crystal X-ray diffraction when needed .

melting point crystallinity solid-state characterization weighing accuracy storage stability

Free Carboxylic Acid: Direct Amide Coupling

The target compound bears a free carboxylic acid at the 3-position, enabling direct participation in amide coupling reactions (e.g., HATU, EDC/HOBt, or mixed anhydride methods) without a preliminary hydrolysis or deprotection step. By contrast, the commercially more abundant ethyl 2-formylthiophene-3-carboxylate (CAS 67808-70-2) contains an ethyl ester at the 3-position, which must first be hydrolyzed to the corresponding carboxylic acid before amide bond formation can occur . This additional hydrolysis step introduces at least one extra synthetic transformation, consumes additional reagents and purification resources, and carries an inherent yield penalty—typically 80–95% for ester hydrolysis under optimized conditions, representing a minimum 5–20% cumulative yield loss if incorporated into a multi-step sequence . Furthermore, the aldehyde group in the target compound remains available for orthogonal reactions (reductive amination, Grignard addition, Knoevenagel condensation, heterocycle formation) while the carboxylic acid is engaged in coupling, a reactivity profile that cannot be replicated when the 3-position is blocked as an ester .

amide bond formation protecting-group-free synthesis step economy synthetic efficiency medicinal chemistry

Regiochemical Purity for SAR Studies

The target compound has the formyl group unequivocally at the 2-position and the carboxylic acid at the 3-position, with the ethyl group at the 5-position (IUPAC: 5-ethyl-2-formylthiophene-3-carboxylic acid; InChI Key: AEDBMWYRAHGWIG-UHFFFAOYSA-N) . This specific 2,3,5-trisubstitution pattern is structurally verified by the unique InChI Key and SMILES string (CCC1=CC(=C(S1)C=O)C(=O)O) and is distinct from positional isomers such as ethyl 5-formylthiophene-3-carboxylate (CAS 67808-67-7), which bears the formyl group at the 5-position and the ester at the 3-position, or 5-formylthiophene-2-carboxylic acid (CAS 4565-31-5), which places the carboxylic acid at the 2-position [1]. In SAR programs, the precise spatial orientation of hydrogen-bond acceptors (aldehyde oxygen, carboxylic acid oxygens) and the hydrophobic ethyl group relative to the thiophene ring plane dictates molecular recognition by biological targets. Even a single positional isomer can exhibit dramatically different binding affinity—a phenomenon well-documented in thiophene-based kinase and GPCR inhibitor series where regioisomeric impurity at the 0.5–1% level confounds IC₅₀ determination .

regiochemistry positional isomer SAR lead optimization analytical characterization

5-Ethyl-2-formylthiophene-3-carboxylic acid: Application Scenarios


Medicinal Chemistry: Direct Amide Library Synthesis

In hit-to-lead and lead optimization campaigns, the free 3-carboxylic acid of the target compound (pKa 3.44) enables direct, one-step amide coupling with diverse amine building blocks using standard coupling reagents (HATU, EDC, T3P), without the need for a prior ester hydrolysis step that would be mandatory with ethyl 2-formylthiophene-3-carboxylate. The 2-formyl group remains available for subsequent diversification (reductive amination, oxime formation, heterocycle annulation) , while the 5-ethyl group provides a hydrophobic anchor whose contribution to target binding can be systematically probed by comparison with the des-ethyl analog (2-formylthiophene-3-carboxylic acid). The compound's crystalline nature (mp 129–131 °C) facilitates automated solid dispensing for parallel synthesis [1].

Agrochemical Intermediate: Thiophene Heterocycle Synthesis

The formyl group at the 2-position serves as a precursor to a broad array of heterocyclic systems (thiazoles, imidazoles, pyrimidines, thiadiazoles) via condensation reactions that are well-established in agrochemical discovery . The carboxylic acid at the 3-position can be converted to esters, amides, or Weinreb amides for further elaboration, while the 5-ethyl substituent enhances lipophilicity (estimated LogP ~2.0–2.3 vs. ~1.3 for the des-ethyl analog) , potentially improving foliar uptake and cuticular penetration in whole-plant assays. The patent literature on 3-substituted-2-formylthiophene compounds explicitly identifies this scaffold class as intermediates for agricultural chemicals [1].

Flavor & Fragrance: Formylthiophene Scaffold Exploration

Patent WO2017079368A1 (International Flavors & Fragrances Inc.) discloses 3-substituted formylthiophene compounds as novel flavor and fragrance materials, with specific exemplified compounds including 3-alkyl-substituted thiophene-2-carbaldehydes . While the patent focuses on thiophene-2-carbaldehyde derivatives without a 3-carboxylic acid, 5-ethyl-2-formylthiophene-3-carboxylic acid can serve as a direct synthetic precursor to the claimed 3-substituted-2-formylthiophene structural class through decarboxylation or functional group interconversion, providing access to structure-odor relationship studies within this intellectual property space.

Fragment-Based Drug Discovery: LogP/pKa Optimization

The target compound's combination of a moderately acidic carboxylic acid (pKa 3.44) and an enhanced lipophilicity (estimated LogP ~2.0–2.3) places it in a favorable physicochemical space for fragment-based screening libraries. Compared to the des-ethyl analog (LogP ~1.3, pKa ~4.47) [1], the target compound offers both improved membrane permeability potential (due to higher LogP) and a more acidic carboxylic acid that will be predominantly ionized at physiological pH 7.4, balancing solubility and permeability in a manner consistent with Lipinski and Veber guidelines. These differentiated properties make it a compelling comparator compound for matched molecular pair analysis in property-driven lead optimization [2].

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